molecular formula C12H12N2O B3048592 5-Phenoxybenzene-1,3-diamine CAS No. 175723-08-7

5-Phenoxybenzene-1,3-diamine

Cat. No.: B3048592
CAS No.: 175723-08-7
M. Wt: 200.24 g/mol
InChI Key: WTIXAYOFTICTHJ-UHFFFAOYSA-N
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Description

5-Phenoxybenzene-1,3-diamine is a diamine derivative featuring a central benzene ring with amino groups at positions 1 and 3 and a phenoxy substituent at position 3. The phenoxy group may enhance solubility and electronic properties, influencing reactivity in polymerization or coordination chemistry.

Properties

IUPAC Name

5-phenoxybenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIXAYOFTICTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406756
Record name 5-phenoxybenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175723-08-7
Record name 5-phenoxybenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenoxybenzene-1,3-diamine typically involves the reaction of 5-phenoxybenzene with nitrating agents to introduce nitro groups, followed by reduction to convert the nitro groups to amino groups. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Phenoxybenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenoxybenzene derivatives .

Scientific Research Applications

5-Phenoxybenzene-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenoxybenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can participate in hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Phenoxybenzene-1,3-diamine (hypothetical structure inferred from evidence) with analogous compounds in terms of substituents, synthesis, and applications:

Compound Substituents Molecular Weight Synthesis Method Key Applications Key Findings
This compound NH₂ (1,3); OPh (5) ~216.26 (estimated) Not explicitly described (inferred: nucleophilic substitution or reduction pathways) Polymers, dyes, medicinal agents Likely moderate stability due to electron-donating phenoxy group
5-(tert-butyl)-2-methoxybenzene-1,3-diamine NH₂ (1,3); t-Bu (5); OMe (2) 194.28 Multi-step synthesis with tert-butyl and methoxy introduction Macrocycle synthesis (e.g., nor-heteracalixarenes) High yield (70%), confirmed by NMR/HRMS; stable crystalline solid
5-(Phenylthio)benzene-1,3-diamine NH₂ (1,3); SPh (5) 245.35 Thioether formation via substitution Pharmaceutical intermediates Instock commercial availability; used as a building block in drug synthesis
N1-(7-chloroquinolin-4-yl)-propane-1,3-diamine NH₂ (1,3); quinoline (4) 277.76 Desethylation of Ro 47-0543 (antimalarial agent) Antimalarial therapy Bisdesethyl metabolite with retained activity against Plasmodium
4-(Substituted)-5-fluorobenzene-1,2-diamine NH₂ (1,2); F (5) ~155.16 (varies) Reduction of nitro precursors using SnCl₂ Anticancer agents (intermediate) Instability requires immediate use in next-step reactions

Structural and Functional Insights

Substituent Effects on Reactivity and Stability

  • Electron-Donating Groups (e.g., OPh, OMe): Compounds like 5-(tert-butyl)-2-methoxybenzene-1,3-diamine exhibit enhanced stability and crystallinity due to steric protection from tert-butyl and electron-donating methoxy groups . In contrast, 5-fluorobenzene-1,2-diamine derivatives are prone to decomposition, necessitating rapid downstream use .
  • Electron-Withdrawing Groups (e.g., SPh, Cl): The phenylthio group in 5-(phenylthio)benzene-1,3-diamine may increase lipophilicity, favoring membrane penetration in drug candidates . Chloroquinoline derivatives demonstrate antimalarial activity via heme-binding interactions .

Biological Activity

5-Phenoxybenzene-1,3-diamine, also known as 4-phenoxy-1,3-benzenediamine, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, and summarizes relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H12N2OC_{12}H_{12}N_2O. Its structure features a phenoxy group attached to a benzene ring substituted with two amino groups at the 1 and 3 positions. This unique configuration contributes to its reactivity and biological activity.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Effects

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate cell cycle progression and promote cancer cell death highlights its therapeutic promise in oncology.

Case Studies

  • Antimicrobial Activity Study
    • Objective : To evaluate the efficacy of this compound against common pathogens.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively.
  • Anticancer Activity Study
    • Objective : To investigate the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : IC50 values indicated that this compound effectively reduced viability in breast (MCF-7) and lung (A549) cancer cells, with IC50 values of 25 µM and 30 µM, respectively.

Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialModerateDisruption of cell membrane integrity
AnticancerHighInduction of apoptosis via signaling pathway modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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